molecular formula C25H14ClFN6O3 B11059962 5-(4-chlorophenyl)-6-[(4-fluorophenyl)carbonyl]-8-phenylimidazo[1,5-c]tetrazolo[1,5-a]pyrimidine-7,9(5H,8H)-dione

5-(4-chlorophenyl)-6-[(4-fluorophenyl)carbonyl]-8-phenylimidazo[1,5-c]tetrazolo[1,5-a]pyrimidine-7,9(5H,8H)-dione

Cat. No.: B11059962
M. Wt: 500.9 g/mol
InChI Key: GQUWFMOLFQYWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE typically involves multistep reactions that include condensation, cyclization, and functional group transformations. One common approach is the condensation of 4-chlorobenzaldehyde with 4-fluorobenzoyl chloride, followed by cyclization with a suitable nitrogen-containing reagent to form the imidazo[1,5-c][1,2,3,4]tetraazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-6-(4-FLUOROBENZOYL)-8-PHENYLIMIDAZO[1,5-C][1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7,9(5H,8H)-DIONE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H14ClFN6O3

Molecular Weight

500.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-8-(4-fluorobenzoyl)-11-phenyl-1,3,4,5,6,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,8-triene-10,12-dione

InChI

InChI=1S/C25H14ClFN6O3/c26-16-10-6-14(7-11-16)20-19(22(34)15-8-12-17(27)13-9-15)21-23(35)31(18-4-2-1-3-5-18)25(36)32(21)24-28-29-30-33(20)24/h1-13,20H

InChI Key

GQUWFMOLFQYWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C(N4C(=NN=N4)N3C2=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.